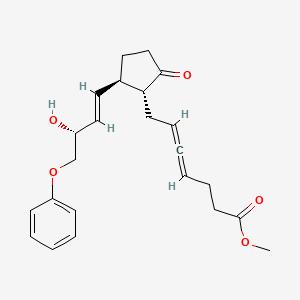
CID 6439093
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
The synthesis of CID 6439093 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of reactions, including aldol condensation and cyclization.
Functional Group Introduction: Functional groups such as the phenoxy group and hydroxyl group are introduced through substitution reactions.
Final Modifications: The final modifications involve oxidation and reduction reactions to achieve the desired functional groups and stereochemistry.
化学反応の分析
CID 6439093 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the core structure.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
CID 6439093 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the activity of thromboxane receptors and other prostanoid receptors.
Biology: The compound is used to investigate the role of thromboxane receptors in various biological processes, including platelet aggregation and vascular tone regulation.
Medicine: this compound is studied for its potential therapeutic applications in conditions related to thromboxane receptor activity, such as cardiovascular diseases.
作用機序
CID 6439093 exerts its effects by selectively binding to thromboxane receptors (TP). Upon binding, it activates the receptor, leading to a cascade of intracellular signaling events. The molecular targets and pathways involved include the activation of G-proteins, which subsequently activate phospholipase C, leading to the production of inositol triphosphate and diacylglycerol. These molecules then trigger the release of calcium ions from intracellular stores, resulting in various cellular responses .
類似化合物との比較
CID 6439093 is similar to other thromboxane receptor agonists, such as U46619. it is unique in its high potency and selectivity for thromboxane receptors. Other similar compounds include:
U46619: Another potent thromboxane receptor agonist with a similar activity profile.
This compound stands out due to its high selectivity and potency, making it a valuable tool in scientific research and potential therapeutic applications.
特性
CAS番号 |
121571-14-0 |
|---|---|
分子式 |
C23H28O5 |
分子量 |
384.5 g/mol |
InChI |
InChI=1S/C23H28O5/c1-27-23(26)12-8-3-2-7-11-21-18(14-16-22(21)25)13-15-19(24)17-28-20-9-5-4-6-10-20/h3-7,9-10,13,15,18-19,21,24H,8,11-12,14,16-17H2,1H3/b15-13+/t2?,18-,19+,21+/m0/s1 |
InChIキー |
YLIAAYCEDYLESX-VHPJUIQQSA-N |
SMILES |
COC(=O)CCC=C=CCC1C(CCC1=O)C=CC(COC2=CC=CC=C2)O |
異性体SMILES |
COC(=O)CCC=C=CC[C@@H]1[C@H](CCC1=O)/C=C/[C@H](COC2=CC=CC=C2)O |
正規SMILES |
COC(=O)CCC=C=CCC1C(CCC1=O)C=CC(COC2=CC=CC=C2)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
methyl-9-oxo 15-hydroxy-16-phenoxy-17,18,19,20-tetranorprosta-4,5,13-trienoate RS 61756-007 RS-61756-007 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















